Cas no 13538-50-6 (4-Bromophenyl Methylcarbamate)

4-Bromophenyl Methylcarbamate 化学的及び物理的性質
名前と識別子
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- Phenol, 4-bromo-, methylcarbamate
- 4-bromophenol,methylcarbamic acid
- 13538-50-6
- 4-bromophenol;methylcarbamic acid
- Methylcarbamic acid--4-bromophenol (1/1)
- DTXSID30723694
- 4-Bromophenyl Methylcarbamate
-
- インチ: InChI=1S/C6H5BrO.C2H5NO2/c7-5-1-3-6(8)4-2-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5)
- InChIKey: HAPUJERLRYJFKD-UHFFFAOYSA-N
- ほほえんだ: CNC(=O)O.C1=CC(=CC=C1O)Br
計算された属性
- せいみつぶんしりょう: 228.97384
- どういたいしつりょう: 246.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- PSA: 38.33
4-Bromophenyl Methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B698434-250mg |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 250mg |
$ 207.00 | 2023-04-18 | ||
TRC | B698434-2500mg |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 2500mg |
$ 1642.00 | 2023-04-18 | ||
TRC | B698434-1g |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 1g |
$ 800.00 | 2023-09-08 | ||
TRC | B698434-1000mg |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 1g |
$ 689.00 | 2023-04-18 | ||
TRC | B698434-2.5g |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 2.5g |
$ 1360.00 | 2022-06-06 |
4-Bromophenyl Methylcarbamate 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
4-Bromophenyl Methylcarbamateに関する追加情報
4-Bromophenyl Methylcarbamate: A Comprehensive Overview
4-Bromophenyl Methylcarbamate, also known by its CAS registry number CAS No. 13538-50-6, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, with the molecular formula C8H9BrNO2, belongs to the class of methylcarbamates and is characterized by its bromine substitution at the para position of the phenyl ring. The compound's structure consists of a phenyl group substituted with a bromine atom at the fourth position, attached to a methylcarbamate group (-N(CO)CH3), making it a derivative of carbamic acid.
The synthesis of 4-Bromophenyl Methylcarbamate typically involves the reaction of 4-bromophenol with methyl chloroformate in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the carbamate linkage. This reaction is a standard method for preparing phenyl carbamates and is well-documented in organic chemistry literature. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical industries.
Recent studies have highlighted the potential applications of 4-Bromophenyl Methylcarbamate in various fields. In the realm of pharmacology, researchers have explored its role as a precursor in the synthesis of bioactive compounds, including potential drug candidates for treating neurological disorders and cancer. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, which could be harnessed for developing novel therapeutic agents.
In agricultural sciences, 4-Bromophenyl Methylcarbamate has been investigated for its potential as a component in pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing environmentally friendly agricultural chemicals. Furthermore, recent advancements in green chemistry have led to the exploration of sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its efficacy.
The physical properties of 4-Bromophenyl Methylcarbamate are well-documented, with a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions and purification techniques. The compound is also relatively stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
From an environmental perspective, understanding the fate and transport of 4-Bromophenyl Methylcarbamate in ecosystems is crucial for assessing its potential impact on the environment. Recent research has focused on biodegradation studies, revealing that under aerobic conditions, this compound can be metabolized by certain microorganisms into less harmful byproducts. These findings are significant for industries seeking to minimize their ecological footprint by adopting more sustainable practices.
In conclusion, 4-Bromophenyl Methylcarbamate, with its unique chemical structure and versatile applications, continues to be an area of active research across multiple disciplines. Its role as an intermediate in pharmaceutical and agrochemical synthesis, coupled with its promising bioactive properties, underscores its importance in modern chemistry. As scientific advancements continue to unfold, this compound is likely to find even more innovative uses that benefit society while maintaining environmental sustainability.
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